Butanoyl coenzyme A
Overview
Description
Butyryl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative of butyric acid. It plays a crucial role in various biological pathways, including fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA) . This compound is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is essential for maintaining the colonic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of specific enzymes. The reaction conditions often include a controlled pH and temperature to ensure the stability of the enzymes involved .
Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .
Types of Reactions:
Oxidation: Butyryl Coenzyme A can undergo oxidation to form crotonyl Coenzyme A.
Reduction: It can be reduced to butanol in the presence of specific enzymes.
Substitution: The coenzyme A moiety can be transferred to other molecules, such as acetate, forming butyrate and acetyl Coenzyme A.
Common Reagents and Conditions:
Oxidation: Requires butyryl Coenzyme A dehydrogenase and specific cofactors.
Reduction: Involves butyryl Coenzyme A reductase and appropriate reducing agents.
Substitution: Utilizes coenzyme A transferase enzymes and suitable substrates.
Major Products:
Oxidation: Crotonyl Coenzyme A.
Reduction: Butanol.
Substitution: Butyrate and acetyl Coenzyme A.
Scientific Research Applications
Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects on gut health and metabolic disorders.
Industry: Utilized in the production of biofuels and other industrial chemicals
Mechanism of Action
Butyryl Coenzyme A (sodium salt) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl Coenzyme A dehydrogenase and coenzyme A transferase. These enzymes facilitate the conversion of Butyryl Coenzyme A into other metabolites, which are essential for energy production and cellular functions .
Comparison with Similar Compounds
Acetyl Coenzyme A: Another short-chain acyl coenzyme A involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but involved in different metabolic processes.
Isobutyryl Coenzyme A: A branched-chain acyl coenzyme A used in the biosynthesis of myxalamid B
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Its involvement in both fatty acid metabolism and fermentation pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNGMNYKDXRTN-CITAKDKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943955 | |
Record name | Butyryl CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-48-9 | |
Record name | Butyryl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyryl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyryl CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:
- Energy Production: In many bacteria, butyryl-CoA is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]
- Fatty Acid Metabolism: Butyryl-CoA acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]
- Polyketide Biosynthesis: In some bacteria, butyryl-CoA serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]
ANone: The balance between butyryl-CoA production and consumption influences the biosynthesis of various compounds:
- Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to butyryl-CoA, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of butyryl-CoA availability in directing polyketide biosynthesis. [, ]
- Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of butyryl-CoA to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting butyryl-CoA metabolism. []
ANone: Butyryl-CoA has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.
A: While specific spectroscopic data for butyryl-CoA was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like butyryl-CoA. [, , ]
ANone: The stability of butyryl-CoA can be affected by factors such as:
- pH: The stability of butyryl-CoA and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]
- Presence of Metal Ions: Some enzymes interacting with butyryl-CoA, such as butyryl-CoA synthetase, require specific metal ions for optimal activity. []
ANone: Several enzymes play critical roles in butyryl-CoA metabolism:
- Butyryl-CoA Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. This reaction is central to both the production and consumption of butyryl-CoA. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]
- Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. This enzyme is crucial for maintaining the cellular pool of butyryl-CoA, particularly for polyketide biosynthesis. [, ]
- Butyryl-CoA:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]
- Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA, an intermediate in both butyrate production and fatty acid metabolism. []
ANone: While butyryl-CoA's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:
- Biofuel Production: Engineering microorganisms to enhance the conversion of butyryl-CoA to biofuels like butanol presents a promising avenue for renewable energy production. [, ]
- Production of Designer Esters: The modular design of butyryl-CoA-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []
ANone: While specific examples of computational studies on butyryl-CoA were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.
ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:
- Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, butyryl-CoA dehydrogenase shows higher activity with butyryl-CoA compared to longer-chain substrates. [, ]
- Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, butyryl-CoA dehydrogenase specifically acts on the saturated butyryl-CoA, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]
- Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into butyryl-CoA allows for kinetic isotope effect studies to elucidate the reaction mechanism of butyryl-CoA dehydrogenase. []
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